molecular formula C10H5ClF2INO B1436337 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline CAS No. 1598507-04-0

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline

Cat. No.: B1436337
CAS No.: 1598507-04-0
M. Wt: 355.5 g/mol
InChI Key: KHCXQSIOTFOYES-UHFFFAOYSA-N
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Description

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline is a heterocyclic aromatic compound that contains a quinoline core structure. This compound is characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis techniques. These methods are advantageous due to their efficiency, reduced reaction times, and lower energy consumption compared to traditional methods . The use of microwave irradiation can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Halogenating Agents: Chlorine, iodine, and fluorine sources are used for halogenation.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while oxidation reactions can yield quinoline N-oxides .

Scientific Research Applications

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Lacks the difluoromethoxy and iodine substituents, resulting in different chemical properties and biological activities.

    6-Difluoromethoxyquinoline: Lacks the chlorine and iodine substituents, affecting its reactivity and applications.

    3-Iodoquinoline: Lacks the chlorine and difluoromethoxy substituents, leading to variations in its chemical behavior.

Uniqueness

4-Chloro-6-(difluoromethoxy)-3-iodoquinoline is unique due to the combination of chlorine, difluoromethoxy, and iodine substituents on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-(difluoromethoxy)-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2INO/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXQSIOTFOYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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